Tiaramide

Descripción

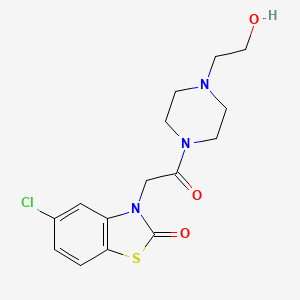

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

32527-55-2 |

|---|---|

Fórmula molecular |

C15H18ClN3O3S |

Peso molecular |

355.8 g/mol |

Nombre IUPAC |

5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2 |

Clave InChI |

HTJXMOGUGMSZOG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |

SMILES canónico |

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |

melting_point |

160.0 °C |

Otros números CAS |

32527-55-2 |

Números CAS relacionados |

35941-71-0 (mono-hydrochloride) |

Sinónimos |

FK 1160 NTA-194 Solantal tiaramide tiaramide monohydrochloride |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of Tiaramide

Advanced Synthetic Routes for Tiaramide and its Precursors

Advanced synthetic routes for this compound (PubChem CID: 5469) and its precursors often involve multi-step processes leveraging specific chemical reactions to construct its complex benzothiazolone and piperazine (B1678402) framework. One established synthesis pathway for this compound (compound 67) commences with the alkylation of 5-chloro-2-aminobenzothiazole (compound 64) using 4-(2-hydroxyethyl)-1-piperazinylcarbonylmethyl chloride (compound 65) mpdkrc.edu.in. This reaction yields an intermediate compound (66), which then undergoes a gentle hydrolysis step with methanolic hydrogen chloride. This final hydrolysis is critical for converting an imino moiety within the intermediate to the characteristic carbonyl group of this compound mpdkrc.edu.in.

An intermediate in the broader this compound production process is 3-(methoxycarbonylmethyl)-5-chloro-2(3H)-benzothiazolone (compound 3). The synthesis of a this compound derivative, 3-[(4-amino-1-piperazinyl)carbonylmethyl]-5-chloro-2(3H)-benzothiazolone hydrochloride (FR062732, compound 1), provides insight into related synthetic challenges and advancements acs.org. The original method for preparing FR062732 involved the hydrolysis of compound 3, followed by coupling with piperazine in the presence of titanium tetrachloride (TiCl4) to form an intermediate (compound 5). This intermediate was then converted to another (compound 6) using isoamyl nitrite, and subsequently reduced with zinc powder to yield FR062732 acs.org. However, this original route faced significant complications, primarily the contamination of the final product with zinc salt byproducts, necessitating extensive and often yield-reducing purification steps such as recrystallization or column chromatography acs.org.

To address these issues, a more practical and efficient method for the N-amination of piperazine, suitable for large-scale synthesis of FR062732, was developed. This advanced approach involved a temporary transformation of an in-situ prepared aminopiperazine into a hydrazone, which facilitated the efficient separation of zinc salt byproducts. Subsequent acylation and deprotection with hydroxylamine (B1172632) directly afforded FR062732 in satisfactory quality for pharmacological evaluation, effectively resolving the operational challenges associated with zinc reduction of nitrosoamines acs.org.

Novel Synthetic Strategies for this compound Derivatives

The discovery of this compound hydrochloride (PubChem CID: 443949) as an effective analgesic and anti-inflammatory agent has spurred considerable research into the synthesis of novel benzothiazolinone (B8138533) derivatives with the aim of identifying compounds possessing improved therapeutic profiles tubitak.gov.tr.

One notable advancement in the synthesis of compounds related to this compound is the application of microwave (MW)-assisted reactions. This strategy has proven more efficient than conventional methods for obtaining new imide and formamide (B127407) derivatives of 2(3H)-benzoxazolinones and 2(3H)-benzothiazolinones, the latter being the core heterocyclic system found in this compound semanticscholar.orgresearchgate.net. MW-assisted synthesis offers advantages such as higher yields and reduced reaction times, making it a promising approach for the rapid and efficient generation of this compound derivatives semanticscholar.orgresearchgate.net. For instance, one-pot MW-assisted reactions yielded N-arylimide derivatives in 86-91% yield, significantly higher than the 57-69% global yields achieved through two-step conventional methods semanticscholar.org.

| Synthetic Method | Product Class | Yield Range (MW-assisted) | Yield Range (Conventional) |

|---|---|---|---|

| MW-assisted | N-arylimides | 86-91% | 57-69% |

Furthermore, novel synthetic strategies for related heterocyclic systems, such as benzimidazoles, have been explored, leading to the development of compounds with superior anti-inflammatory properties compared to this compound nih.govmdpi.comresearchgate.netnih.gov. These advancements in analogous structures highlight the continuous pursuit of novel synthetic routes to create diverse chemical entities for medicinal applications. For example, a "novel, practical, and green synthesis" of benzazole-2-ones (a class encompassing benzothiazolones) has been reported, involving the reaction of aniline (B41778) derivatives with sodium cyanate (B1221674) in water under metal- and ligand-free conditions ijcce.ac.ir. This strategy offers a simplified isolation process by avoiding tedious column chromatography and achieving good to excellent yields ijcce.ac.ir.

Green Chemistry Principles in this compound Synthesis Research

The integration of green chemistry principles into the synthesis of pharmaceutical compounds, including this compound and its related structures, is an increasingly important area of research researchgate.net. The focus is on developing environmentally benign synthetic routes that minimize waste, reduce the use and generation of hazardous substances, and improve energy efficiency.

A significant example of green chemistry application in the synthesis of this compound's core structure is a "novel, practical, and green synthesis of benzazole-2-ones" ijcce.ac.ir. This method involves the reaction of aniline derivatives with sodium cyanate, conducted in water as the solvent under metal- and ligand-free conditions ijcce.ac.ir. This approach is considered green because it avoids the use of toxic organic solvents and metal catalysts, which are often associated with environmental concerns and complex purification steps. The procedure also eliminates the need for time-consuming and tedious column chromatography, simplifying product isolation and reducing waste generated from purification processes ijcce.ac.ir. This method yielded products in good to excellent yields ijcce.ac.ir.

The broader trend in medicinal chemistry, as seen in the synthesis of other derivatives like thiazolidine-4-ones, emphasizes the alignment of synthetic methods with environmental concerns and the need for sustainable practices, focusing on minimizing waste and ensuring product safety and quality researchgate.net. Research into eco-friendly synthesis of related heterocyclic compounds, such as benzimidazoles, further illustrates this commitment, with studies exploring the use of catalysts, solvent-free conditions, and deep eutectic solvents (DES) to reduce pollution and the reliance on hazardous solvents mdpi.comresearchgate.net. These efforts demonstrate a collective move towards more sustainable and responsible chemical synthesis practices within the pharmaceutical industry.

Optimization of Synthetic Yields and Purity for Research Applications

Subsequent efforts focused on improving these processes. An advanced method for FR062732 synthesis introduced a temporary transformation of an in-situ prepared aminopiperazine to a hydrazone. This modification allowed for the efficient separation of zinc salt byproducts, thereby improving the purity of the final product and addressing operational difficulties acs.org. The goal was to achieve "satisfactory quality for pharmacological evaluation," underscoring the direct link between synthetic optimization and research utility acs.org.

Another strategy for yield optimization is the adoption of microwave (MW)-assisted synthesis. For example, in the synthesis of imide derivatives of benzothiazolinones (compounds structurally related to this compound), MW irradiation provided significantly higher yields (86-91%) compared to conventional two-step methods (57-69%) semanticscholar.orgresearchgate.net. This not only improved the efficiency of the synthesis but also reduced reaction times, making it a more desirable method for research-scale production semanticscholar.org.

The development of green chemistry approaches, such as the metal- and ligand-free synthesis of benzazole-2-ones in water, also contributes to both yield and purity optimization. This method achieved "good to excellent yields" and simplified product isolation by eliminating the need for column chromatography, thus inherently improving the ease of obtaining pure compounds ijcce.ac.ir.

Purity assessment in research is typically performed using analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) google.comijpcsonline.comgoogle.com. This compound hydrochloride is particularly valued in research for its stability and solubility, properties that facilitate its incorporation into various formulations and its use as an intermediate in the synthesis of other bioactive molecules chemimpex.com. These characteristics are crucial for ensuring consistent results in diverse research applications.

Preclinical Pharmacodynamics and Molecular Mechanisms of Tiaramide

Investigations into Tiaramide's Molecular Targets and Binding Affinities

This compound's therapeutic effects are attributed to its interactions with various molecular targets, influencing inflammatory and pain pathways.

Enzyme Inhibition/Activation Profiles (e.g., Cyclooxygenase (COX) Enzymes, specifically COX-2)

Ion Channel Modulatory Effects

This compound demonstrates modulatory effects on ion channels, particularly those involved in calcium signaling. It is categorized as a calcium channel blocker. google.com Research indicates that this compound can antagonize contractions induced by calcium chloride (CaCl2) on isolated guinea-pig tracheal spirals. google.com Moreover, it abolishes the "tonic" phase of potassium (K+)-induced contractions in guinea-pig taenia coli, which are dependent on the inward movement of calcium. google.com This calcium antagonistic activity is believed to contribute to both its bronchodilating and antianaphylactic properties. google.com However, specific subtypes of voltage-gated calcium channels (e.g., L-type, T-type, N-type) directly inhibited or modulated by this compound are not explicitly identified in the available information.

Cellular and Subcellular Mechanisms of this compound Action

Beyond its direct molecular targets, this compound influences cellular and subcellular processes to exert its therapeutic effects.

Signal Transduction Pathway Modulation

This compound has been observed to modulate signal transduction pathways. Notably, it acts as a very weak inhibitor of 3'-5' cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase, with this effect only observed at very high dosages (10^-2 M). google.com This suggests a minor role in regulating intracellular cAMP levels, a crucial second messenger involved in numerous cellular processes, including inflammation and smooth muscle relaxation.

Gene Expression and Proteomic Alterations Induced by this compound

Current scientific literature does not provide detailed research findings on specific gene expression or proteomic alterations directly induced by this compound. While methodologies for analyzing gene expression (transcriptomics) and protein alterations (proteomics) are widely used in preclinical studies to understand drug mechanisms, specific data linking this compound to the modulation of particular genes or proteins at these levels were not found in the provided search results.

Mitochondrial and Metabolic Pathway Interactions

While comprehensive direct data on this compound's specific interactions with mitochondrial and metabolic pathways are limited in the provided search results, general mechanisms of drug-induced mitochondrial perturbation and metabolic modulation are well-documented. Mitochondria are central to cellular energy homeostasis and metabolism, and their dysfunction can contribute to various pathological states, including inflammation mdpi.comdovepress.comnih.gov. Drugs can influence mitochondrial metabolism through diverse mechanisms, such as altering oxidative phosphorylation (OXPHOS), impacting lipid metabolism, or affecting the activity of enzymatic complexes in the electron transport chain, which can lead to reactive oxygen species (ROS) generation and oxidative damage mdpi.comdovepress.comnih.gov. Metabolic pathways, such as the kynurenine (B1673888) pathway, are intimately linked to mitochondrial function and cellular energy economy arizona.edu. Some compounds, like thioridazine, have been shown to interact with mitochondrial membranes, acquiring antioxidant activity and inhibiting processes implicated in apoptosis, such as lipid peroxidation and mitochondrial permeability transition nih.gov. Further research is needed to specifically delineate this compound's direct impact on these intricate mitochondrial and metabolic interactions.

Pharmacological Effects of this compound in In Vitro Models

This compound demonstrates a range of pharmacological effects in in vitro settings, influencing cellular processes critical to inflammatory and thrombotic responses.

Cellular Proliferation and Apoptosis Modulation

The modulation of cellular proliferation and apoptosis is a key aspect of pharmacological intervention, particularly in inflammatory and neoplastic conditions nih.govmdpi.com. Apoptosis, a form of programmed cell death, is characterized by specific morphological hallmarks including cell shrinkage, cytoplasmic condensation, and DNA fragmentation mdpi.com. Natural compounds and other agents can influence apoptosis by acting on anti-apoptotic proteins like Bcl-2 and Bcl-xL, or by modulating signaling pathways such as PI3K/Akt mdpi.comgoogle.com. Some compounds have shown dose-dependent effects on cell proliferation and apoptosis, where lower doses might promote proliferation and higher doses induce apoptosis, often linked to the modulation of pro- and anti-apoptotic proteins (e.g., bcl-2, p53, bax) and cytokine release (e.g., TNF-alpha, IL-2) nih.gov. While the provided information details general mechanisms of cellular proliferation and apoptosis modulation, specific data on this compound's direct effects on these processes in various cell lines were not explicitly detailed in the search results.

Neurotransmitter Release and Uptake Modulation (e.g., Histamine (B1213489), Serotonin)

Histamine acts as a neurotransmitter and is involved in inflammatory responses, with its effects mediated through four types of receptors (H1, H2, H3, H4) stmu.edu.pkfrontiersin.orgfrontiersin.org. Histamine H3 receptors, located presynaptically in histaminergic neurons, inhibit the synthesis and release of histamine frontiersin.orgsemanticscholar.org. They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other neurotransmitters such as serotonin (B10506) (5-hydroxytryptamine), dopamine, acetylcholine, and noradrenaline in both the central nervous system (CNS) and periphery frontiersin.orgsemanticscholar.orgnih.gov. Activation of H3 receptors can prevent serotonin release in various brain regions, including the cortex, hippocampus, and midbrain-dorsal raphe nih.gov. While the search results extensively describe the roles of histamine and serotonin in neurotransmission and the modulation by H3 receptors, direct evidence detailing this compound's specific modulation of histamine or serotonin release and uptake was not found.

Platelet Aggregation Inhibition

This compound demonstrates potent inhibitory effects on platelet aggregation in vitro. Studies in rabbits have shown that this compound, at concentrations of 10-4 and 10-5 M, effectively inhibits platelet aggregation induced by ADP in the optical density method popline.org. It also accelerated the restoration of the time course of disaggregation in the Chandler's loop method popline.org. In collagen-induced aggregation, this compound was found to be the most potent inhibitor among several non-steroidal anti-inflammatory drugs tested, including aspirin (B1665792) and indomethacin (B1671933) popline.org. The inhibitory effects of this compound on aggregation are presumed to be independent of prostaglandin (B15479496) synthesis, as malondialdehyde production (a metabolite of PGG2) was not influenced jst.go.jpacs.org. This compound has also been observed to reduce cyclic AMP levels in platelets after 20 minutes of incubation, despite its ability to inhibit platelet aggregation jst.go.jpacs.org. Furthermore, this compound prevented the decrease in platelet electrophoretic mobility produced by both ADP and collagen jst.go.jpacs.org.

Table 1: In Vitro Platelet Aggregation Inhibition by this compound

| Inducing Agent | This compound Concentration (M) | Effect on Aggregation | Notes | Reference |

| ADP | 10-4, 10-5 | Effective inhibition | Optical density method | popline.org |

| Collagen | Not specified | Most potent inhibition | Compared to aspirin, indomethacin, flufenamic acid, HG-70 | popline.org |

Pharmacological Efficacy of this compound in Preclinical In Vivo Models (Animal Models)

In in vivo studies using rabbits, this compound (6 mg/kg) administered intravenously inhibited ADP-induced platelet aggregation 20 minutes after injection jst.go.jp. All three drugs tested (this compound, aspirin, and indomethacin) prevented collagen-induced aggregation 20 and 120 minutes after injection, with this compound and aspirin also preventing aggregation 24 hours later jst.go.jp. The inhibitory effects of this compound on aggregation in vivo are also considered independent of prostaglandin synthesis, as malondialdehyde production was unaffected jst.go.jpacs.org. This compound, similar to its in vitro effects, also depressed the decrease in platelet electrophoretic mobility produced by ADP and collagen in vivo jst.go.jp.

Table 2: In Vivo Platelet Aggregation Inhibition by this compound in Rabbits

| Inducing Agent | This compound Dose (mg/kg) | Time Post-Injection | Effect on Aggregation | Reference |

| ADP | 6 | 20 minutes | Inhibition | jst.go.jp |

| Collagen | 6 | 20, 120 minutes, 24 hours | Prevention | jst.go.jp |

The broader anti-inflammatory and analgesic efficacy of this compound, as indicated by its mechanisms of action, suggests its potential in various inflammatory conditions in animal models patsnap.com. However, specific detailed research findings on its efficacy in diverse preclinical animal models beyond platelet aggregation were not extensively provided in the search results. Animal models are widely used to study pain pathways and evaluate potential treatments, and more complex models are being developed to capture the multidimensional nature of pain and inflammation frontiersin.orgresearchgate.net.

Effects on Inflammatory Biomarkers in Animal Models

This compound exhibits anti-inflammatory effects in various animal models. It has been observed to inhibit the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain patsnap.compatsnap.com. Specifically, this compound hydrochloride has been shown to reduce the activity of cyclooxygenase (COX) enzymes, particularly COX-2, thereby diminishing the production of pro-inflammatory prostaglandins and alleviating associated symptoms like pain and swelling patsnap.compatsnap.com.

Beyond prostaglandin inhibition, this compound also modulates the activity of immune cells involved in the inflammatory response. It has been noted to inhibit the migration and activation of macrophages and neutrophils, which are crucial in releasing inflammatory cytokines and chemokines patsnap.com. Furthermore, this compound possesses antioxidant properties that contribute to its anti-inflammatory actions patsnap.com.

In studies using rodent models of inflammation, such as acute inflammatory paw edema induced by Mycobacterium tuberculosis suspension in rats, this compound hydrochloride was found to inhibit the "lame walking reaction," a measure of inflammatory pain. However, it was less potent than acidic nonsteroidal anti-inflammatory drugs like indomethacin, ibuprofen, and aspirin, which are known inhibitors of prostaglandin biosynthesis. Unlike the acidic NSAIDs, this compound's inhibitory effects on this reaction were not reversed by the injection of prostaglandin E2 into the inflamed paw, suggesting a mechanism of action distinct from direct prostaglandin synthesis inhibition in this specific context jst.go.jpnih.gov.

Modulation of Physiological Responses in Rodent Models (e.g., Bronchodilation, Anti-anaphylactic Activity)

This compound demonstrates significant modulation of physiological responses in rodent models, particularly in the context of allergic and asthmatic reactions. It exhibits direct bronchodilating activity and possesses anti-anaphylactic properties medkoo.comcapes.gov.brplu.mx.

Anti-anaphylactic Activity: this compound hydrochloride has been extensively investigated for its anti-anaphylactic action, primarily through its strong inhibitory effect on histamine and serotonin release from mast cells medchemexpress.comnih.govcapes.gov.brnih.gov. Mast cells are crucial immune cells that, upon activation, release various substances including histamine, which contributes to allergic and inflammatory responses nih.govcapes.gov.brifm.org.

In rat mast cells, this compound hydrochloride significantly inhibits both antigen-induced and compound 48/80-induced histamine release nih.govcapes.gov.br. This inhibitory effect extends to the release of radiolabeled serotonin from compound 48/80-challenged rat mast cells nih.govcapes.gov.br. Its anti-anaphylactic activity has been observed in various in vitro models, including IgE-induced histamine release from rat mast cells and human basophils, and IgG1-induced histamine release from guinea pig lung slices nih.gov. While this compound and its metabolite, desethanol this compound (DETR), were less potent than disodium (B8443419) cromoglycate (DSCG) in inhibiting mediator release, they did not exhibit cross-tachyphylaxis to DSCG in the rat mast cell model, suggesting a distinct mechanism of action nih.gov.

This compound's ability to control anaphylactic reactions is attributed to at least two mechanisms: 1) inhibition of mediator release (e.g., histamine, thromboxane (B8750289) A2 (TXA2)) from lungs during antigen exposure in sensitized guinea pigs, and 2) direct antagonism of the spasmogenic activity of these mediators capes.gov.brplu.mx. It also inhibits compound 48/80-induced vasodilation in rat skin nih.govcapes.gov.br.

Bronchodilation: this compound hydrochloride displays direct bronchodilating activity medkoo.comcapes.gov.brplu.mx. This smooth muscle relaxing capacity, however, has been reported not to be related to increased levels of cyclic AMP (cAMP) capes.gov.brplu.mx. This contrasts with some other smooth muscle relaxants like tiropramide, which increase cAMP concentrations by inhibiting phosphodiesterase activity nih.gov.

The following table summarizes key findings regarding this compound's effects on physiological responses:

| Physiological Response | Animal Model | Key Findings | Mechanism/Notes | Citation |

| Histamine Release Inhibition | Rat peritoneal mast cells | Strong inhibition of antigen-induced and compound 48/80-induced histamine release. | Mast cell stabilization, inhibition of mediator release. | nih.govcapes.gov.br |

| Serotonin Release Inhibition | Rat mast cells | Inhibits radiolabeled serotonin release from compound 48/80-challenged mast cells. | Inhibition of mediator release. | nih.govcapes.gov.br |

| Vasodilation Inhibition | Rat skin | Inhibits compound 48/80-induced vasodilation. | Likely related to histamine/serotonin release inhibition. | nih.govcapes.gov.br |

| Bronchodilation | Guinea pigs | Displays direct bronchodilating activity. | Not related to increased cAMP levels. | medkoo.comcapes.gov.brplu.mx |

| Anti-anaphylactic Activity | Guinea pig isolated lungs (ovoalbumin sensitized) | Prevents histamine and TXA2 release during antigen exposure; antagonizes direct effect of histamine on TXA2 generation without affecting cyclo-oxygenase system. | Inhibition of mediator release and direct antagonism of spasmogenic activity. | capes.gov.brplu.mx |

Neurobiological Activity in Animal Brain Models

While this compound is primarily recognized for its anti-inflammatory and anti-allergic properties, some preclinical studies have explored its potential neurobiological activity, particularly in the context of pain and central nervous system (CNS) involvement.

In studies investigating the analgesic effects of non-acidic NSAIDs, including this compound hydrochloride, in the acetic acid writhing test in rodents, evidence suggests an involvement of both central and peripheral mechanisms in their anti-writhing action researchgate.net. The ratio of anti-writhing potency for intraperitoneally (i.p.) to intravenously (i.v.) administered this compound HCl in rats was 1.87 researchgate.net. In mice, the ratio of intracisternally (i.c.) to i.v. administered this compound HCl was approximately 50, which was significantly higher than that for morphine and methadone (greater than 10) researchgate.net. This suggests that a portion of this compound's anti-writhing effect might be mediated via the central nervous system, distinguishing it from acidic NSAIDs like tolmetin (B1215870) sodium, which did not produce anti-writhing effects when given i.c. researchgate.net.

However, detailed research specifically focusing on the direct neurobiological activity of this compound within animal brain models, such as its interaction with specific neurological receptors or its impact on neuronal function beyond pain modulation, is limited in the provided search results. Animal models are crucial for understanding neurological disorders and evaluating potential therapeutic compounds, with various models mimicking conditions like epilepsy and neuropsychiatric disorders biomolther.orgmdpi.comoaepublish.comjebms.orgelifesciences.org. While this compound has demonstrated some CNS-mediated analgesic effects, further dedicated studies would be required to fully characterize its neurobiological profile in animal brain models.

Preclinical Pharmacokinetics and Metabolism of Tiaramide

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models have provided insights into the absorption and distribution characteristics of tiaramide. Following oral administration of this compound hydrochloride in rats, the compound was rapidly absorbed, achieving peak serum concentrations within approximately 20 minutes. The serum half-life after oral administration in rats was reported to be 2.7 hours. mitoproteome.org Intravenous administration in rats showed that this compound concentrations decreased biphasically, with half-lives of 0.2 hours and 1.3 hours. mitoproteome.org

Table 1: Serum Half-Lives of this compound in Rats

| Administration Route | Half-Life (h) | Reference |

| Oral | 2.7 | mitoproteome.org |

| Intravenous (Phase 1) | 0.2 | mitoproteome.org |

| Intravenous (Phase 2) | 1.3 | mitoproteome.org |

Tissue Distribution Profiles in Preclinical Species

Investigations into the tissue distribution of this compound in rats following oral administration revealed that unchanged this compound was found in high concentrations in the liver, kidney, and lung. The tissue levels of this compound in these organs were observed to be 4 to 6 times higher than its concentration in serum. Furthermore, studies indicated that this compound is distributed to inflammatory tissues. mitoproteome.org

Table 2: Relative Tissue Concentrations of Unchanged this compound in Rats (Oral Administration)

| Tissue | Relative Concentration (vs. Serum) | Reference |

| Liver | 4-6 times higher | mitoproteome.org |

| Kidney | 4-6 times higher | mitoproteome.org |

| Lung | 4-6 times higher | mitoproteome.org |

| Inflammatory Tissue | Demonstrated distribution | mitoproteome.org |

Blood-Brain Barrier Permeability Investigations

While direct quantitative data on this compound's specific blood-brain barrier (BBB) permeability is not extensively detailed in the provided search results, indirect evidence suggests some level of central nervous system (CNS) involvement. Studies investigating the analgesic action of non-acidic NSAIDs, including this compound hydrochloride, in mice and rats indicated that their anti-writhing effect is at least partially mediated via the central nervous system. This implies that this compound, as a non-acidic NSAID, may exhibit some degree of penetration across the blood-brain barrier to exert its central effects. uni.lu The lipophilicity of zwitterionic sulfate (B86663) conjugates of this compound has also been studied in the context of blood-brain distribution, suggesting that its metabolites might also interact with BBB transport mechanisms.

Metabolic Pathways and Metabolite Identification of this compound

This compound undergoes significant metabolism in preclinical species, leading to the formation of several major metabolites. The metabolic fate of this compound has been investigated both in vivo and in vitro. mitoproteome.org

Hepatic Biotransformation Processes

The liver plays a crucial role in the biotransformation of this compound. In vitro metabolism studies using rat liver 10,000 g supernatant fraction have identified major metabolites. mitoproteome.org Oxidative metabolism of this compound has been observed in both human and rat liver microsomes. This compound's O-sulfation and the N-sulfation of its piperazine (B1678402) derivative (DETR) are also noted in the context of hepatic drug-metabolizing enzymes.

Identification and Characterization of Major Metabolites (e.g., DETR, TRAA, TRNO)

Marked species variations have been observed in the composition of this compound metabolites found in serum and urine across different animal models. Three major metabolites, 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine (DETR), 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA), and 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineethanol 1-oxide (TRNO), have been identified. mitoproteome.org

Table 3: Major Metabolites of this compound in Preclinical Species

| Species | Major Metabolites Identified | Reference |

| Mice | DETR, TRAA | |

| Rats | TRAA, TRNO | |

| Dogs | TRNO, this compound-O-glucuronide | |

| Monkeys | TRAA, this compound-O-glucuronide |

DETR was identified as the major tissue metabolite in rats, with its concentration being 20 to 40 times higher in tissue than in serum. mitoproteome.org In contrast, TRAA and TRNO were found to be the major serum metabolites in rats. mitoproteome.org

Excretion Routes and Clearance Mechanisms in Preclinical Species

This compound, an anti-inflammatory agent, demonstrates rapid absorption and extensive metabolism in preclinical species, leading to its clearance primarily through urinary and fecal excretion. In rats, following oral administration, this compound is quickly absorbed, achieving peak serum concentrations within 20 minutes with a half-life of 2.7 hours. Intravenous administration in rats results in a biphasic decrease in concentration, characterized by half-lives of 0.2 and 1.3 hours. nih.gov

Tissue distribution studies in rats revealed high concentrations of unchanged this compound in the liver, kidney, and lung, with tissue levels observed to be 4 to 6 times greater than those in serum. nih.govuni.lu The compound is rapidly excreted in both urine and feces in rats after oral dosing. nih.gov

Urinary excretion of radioactivity after oral administration of [14C]this compound hydrochloride within 24 hours varied across preclinical species, as detailed in Table 1. nih.govnih.govnih.govarchive.org

Table 1: 24-Hour Urinary Excretion of [14C]this compound Radioactivity in Preclinical Species

| Species | Percentage of Dose Excreted in Urine (24h) |

| Mice | 67% nih.govnih.govnih.govarchive.org |

| Rats | 59% nih.govnih.govnih.govarchive.org |

| Dogs | 41% nih.govnih.govnih.govarchive.org |

| Monkeys | 74% nih.govnih.govnih.govarchive.org |

This compound undergoes extensive metabolism, contributing significantly to its clearance. In rats, the major urinary metabolites identified are 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA) and 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineethanol 1-oxide (TRNO). nih.govuni.lu Across various species, including mice, rats, dogs, and monkeys, major metabolic pathways involve the formation of metabolites such as 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine (DETR), TRAA, TRNO, and this compound-O-glucuronide (TR-O-Glu). nih.govnih.gov A new metabolite, 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-l-piperazineacetic acid l-oxide (TRAO), was identified in human urine and also detected in smaller amounts in mice, rats, guinea pigs, and monkeys. researchgate.net

The metabolism of this compound involves N-dealkylation and N-oxidation. uni.lu Specifically, in monkey and rat liver preparations, the oxidation of the piperazineethanol moiety of this compound to the corresponding piperazineacetic acid group is catalyzed by alcohol and aldehyde dehydrogenase. nih.gov Furthermore, this compound N-oxide has been shown to undergo reduction catalyzed by cytochrome P450 and NADPH-cytochrome P450 reductase under conditions of reduced oxygen tension. uni.lu Sex-specific differences in the excretion of this compound sulfate have been observed solely in rats. researchgate.net

Table 2: Key Metabolites of this compound in Preclinical Species

| Metabolite Name | Abbreviation | Species Detected In |

| 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine | DETR | Mice, Rats nih.govnih.gov |

| 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid | TRAA | Mice, Rats, Dogs, Monkeys nih.govnih.gov |

| 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineethanol 1-oxide | TRNO | Rats, Dogs, Mice nih.govnih.gov |

| This compound-O-glucuronide | TR-O-Glu | Dogs, Monkeys nih.govnih.gov |

| 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-l-piperazineacetic acid l-oxide | TRAO | Mouse, Rat, Guinea-pig, Monkey (and Human) researchgate.net |

Drug-Drug Interactions at a Mechanistic Level in In Vitro and Animal Models

Enzyme Induction and Inhibition Potential

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). uni.lu Its metabolism involves pathways such as N-dealkylation and N-oxidation. uni.lu Additionally, this compound N-oxide has been shown to undergo reduction catalyzed by cytochrome P450 and NADPH-cytochrome P450 reductase under conditions of reduced oxygen tension. uni.lu

Specific data detailing the enzyme induction or inhibition potential of this compound for cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes in preclinical models were not directly identified in the provided search results. While general information on CYP enzyme induction and inhibition and their relevance to drug-drug interactions is available, direct experimental findings for this compound in this context were not found.

Transporter Interaction Studies

Investigations into the transporter interaction potential of this compound have been conducted in in vitro models. Notably, this compound did not exhibit inhibition of the uptake of [3H]methotrexate into S2-hOAT3 cells in a concentration-dependent manner. This indicates that this compound does not significantly interact with human organic anion transporter 3 (hOAT3) as an inhibitor. Organic anion transporter 3 (OAT3) is known to be involved in the renal excretion of various drugs, including methotrexate (B535133) and many other NSAIDs.

The broader landscape of drug transporters, including P-glycoprotein (P-gp), organic anion-transporting polypeptides (OATPs), and breast cancer resistance protein (BCRP), plays a crucial role in drug absorption, distribution, and excretion, and their modulation can lead to significant drug-drug interactions. nih.govuni.lu However, specific mechanistic data on this compound's interaction with P-gp, OATPs (other than OAT3), or BCRP in preclinical species were not identified in the provided search results.

Advanced Analytical Characterization of Tiaramide in Research

Chromatographic Method Development for Tiaramide Quantification in Biological Matrices (Preclinical)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound in complex biological samples, which is vital for preclinical research. The presence of endogenous compounds in biological matrices necessitates robust sample preparation and highly selective separation techniques to mitigate matrix effects and ensure accurate results.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative determination of pharmaceutical compounds in biological matrices due to its high sensitivity, specificity, and versatility. ijcrt.orgresearchgate.netresearchgate.net For this compound, a simultaneous quantitative HPLC assay has been developed. This assay facilitated the determination of this compound hydrochloride and its primary metabolites, 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)-acetyl]-piperazine (DETR) and 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine acetic acid (TRAA), in plasma samples. The method was successfully employed to analyze plasma levels of this compound and its main metabolite, TRAA, following intravenous administration of this compound hydrochloride to rabbits. nih.gov Such methods typically involve protein precipitation or liquid-liquid extraction for sample cleanup before chromatographic separation and UV detection. ijcrt.org

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity, especially when combined with appropriate derivatization techniques. researchgate.netalbany.edu GC-MS is particularly useful for identifying and quantifying drugs and their metabolites in biological matrices by analyzing their unique fragmentation patterns. researchgate.netalbany.eduscirp.org

Research into this compound's fragmentation pathways has been conducted using Selected Reaction Monitoring (SRM) data-dependent (MS)n measurements, with a protonated molecule observed at m/z 356. researchgate.net This indicates that GC-MS, particularly with tandem MS capabilities (GC-MS/MS), can be applied to study this compound and its metabolites by analyzing their characteristic fragment ions and mass spectral features. While specific GC parameters (e.g., column type, temperature program) for this compound's quantification via GC-MS in biological matrices are not extensively detailed in publicly available search results, the technique's fundamental principles and its application for similar drug analyses suggest its potential utility.

Spectroscopic Techniques for this compound Structural Elucidation and Purity Assessment

Spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and purity of chemical compounds like this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule and assessing its purity by analyzing characteristic absorption bands corresponding to molecular vibrations. ijcrt.orgalbany.edumaciassensors.com For this compound (TAM), specific characteristic absorption bands have been identified, providing key information about its molecular structure: maciassensors.com

Table 1: Characteristic IR Absorption Bands of this compound (TAM)

| Wavenumber (cm⁻¹) | Functional Group/Bond |

| 3520 | O-H (hydroxyl) |

| 3255 | N-H⁺ |

| 1694 & 1653 | C=O (carbonyl) |

| 1576 | C=C (aromatic) |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed for both qualitative and quantitative analysis, particularly for compounds containing chromophores that absorb light in the UV and/or visible regions of the electromagnetic spectrum. ijcrt.orgupi.educhemguide.co.ukmsu.edu The wavelength of maximum absorbance (λmax) is a crucial parameter for identifying compounds and determining their concentration. scirp.org For this compound hydrochloride, UV light at a main wavelength of 254 nm has been used in thin-layer chromatography for purity assessment. jmaterialscience.com While this indicates UV activity, a specific primary absorption maximum (λmax) for this compound itself was not explicitly identified in the provided search results. UV-Vis spectrophotometry can be used to determine the purity of a sample by comparing its spectrum to a reference spectrum, where additional peaks or shifts might indicate impurities.

Electrochemical Methods for this compound Detection

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer sensitive, selective, and cost-effective approaches for the detection and quantification of electroactive compounds. libretexts.orgbiointerfaceresearch.commaciassensors.com These techniques involve measuring the current response as a function of applied potential, providing information about redox processes and enabling the determination of analytes even at low concentrations. libretexts.orgmaciassensors.com Peak potentials and peak currents are key components of voltammetric plots, where peak potentials are indicative of the electrochemical reaction occurring and can be used for qualitative identification, while peak currents are proportional to the concentration of the electroactive species. maciassensors.com Although electrochemical methods are broadly applicable for drug detection in various matrices, specific details regarding the application of these techniques (e.g., electrode material, potential range, observed peak potentials, or limits of detection/quantification) for this compound itself were not found in the public domain search results. The general principles suggest that if this compound possesses electroactive functional groups, it could be amenable to such detection.

Theoretical and Computational Studies of Tiaramide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as Tiaramide, to the active site of a target protein. By simulating the ligand-protein interaction, researchers can identify key amino acid residues involved in the binding and understand the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Despite the utility of this method, a review of publicly available scientific literature indicates a lack of specific molecular docking studies performed on this compound with its potential biological targets. Consequently, detailed data on its binding poses, interaction energies, and key residues for binding are not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed information on its conformational flexibility, revealing the different shapes the molecule can adopt in solution or when interacting with a biological target. These simulations also allow for the study of the dynamics of the ligand-protein binding process, assessing the stability of the docked pose and calculating binding free energies.

As of now, specific molecular dynamics simulation studies focusing on this compound's conformational analysis or its binding dynamics with protein targets have not been published in the accessible scientific literature. Therefore, no specific findings on its dynamic behavior or the stability of its protein complexes can be reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can determine properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is crucial for understanding a molecule's chemical reactivity, stability, and intermolecular interactions at an electronic level.

A search of scientific databases and literature reveals no specific publications dedicated to the quantum chemical calculation of this compound's electronic structure and reactivity. Thus, quantitative data regarding its molecular orbitals, charge distribution, and reactivity descriptors are not available.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing QSAR models, it is possible to predict the activity of new, unsynthesized analogs and to identify the key structural features that influence potency. This methodology is a cornerstone of medicinal chemistry for lead optimization.

There are no publicly available QSAR studies that have been developed for this compound and its analogs. Such studies would require a dataset of structurally related compounds with corresponding biological activity data, which has not been compiled and modeled in the reviewed literature.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical Focus)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. These models can predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential for toxicity. Early assessment of these properties is vital in the preclinical phase of drug discovery to identify candidates with favorable drug-like characteristics.

While numerous online tools and software exist for ADME prediction, specific, peer-reviewed studies detailing a comprehensive in silico ADME profile for this compound are not present in the scientific literature. Therefore, a validated, preclinical ADME profile based on computational predictions is not available.

Rational Drug Design Principles Applied to this compound Scaffold

Rational drug design utilizes the knowledge of a biological target's structure and a ligand's binding mode to design new, more potent, and selective drug candidates. This process often involves modifying a known chemical scaffold, like that of this compound, to improve its pharmacological properties. Computational tools such as molecular docking and MD simulations are integral to this design process.

A review of the literature did not yield any studies focused on the application of rational drug design principles to the this compound scaffold for the development of new therapeutic agents. Such research would typically present newly designed molecules and evaluate their predicted or experimentally determined properties, but this information is not currently available.

Structural Biology and Biophysical Interactions of Tiaramide

X-ray Crystallography of Tiaramide-Target Protein Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including small molecules, proteins, and their complexes, at high resolution. nih.govnih.gov By crystallizing a protein in complex with a ligand such as this compound, researchers can visualize the precise interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) that govern binding within the active site or binding pocket. This atomic-level detail is invaluable for structure-based drug design.

While the crystal structure of this compound itself has been reported (CCDC Number: 643694) nih.gov, comprehensive research findings detailing the X-ray crystallographic structures of this compound in complex with its purported target proteins, such as COX enzymes or other inflammatory mediators, are not extensively documented in the readily available scientific literature. The absence of such detailed complex structures limits the direct visualization of this compound's binding mode and the specific residues involved in its interaction with biological targets.

NMR Spectroscopy for this compound-Biomolecule Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile biophysical technique that provides atomic-level information about the structure, dynamics, and interactions of biomolecules in solution. numberanalytics.comnih.govgidrm.org Unlike X-ray crystallography, NMR can capture dynamic processes and conformational changes that occur upon ligand binding. Key applications include mapping binding interfaces through chemical shift perturbations, determining binding affinities, and characterizing the kinetics of interaction. nih.gov

Limited information suggests that this compound has been studied using NMR in the context of non-specific interactions, such as with human serum albumin (HSA), where difference spectra patterns were observed. researchgate.net However, detailed NMR spectroscopic studies specifically characterizing the binding of this compound to its primary pharmacological targets, providing insights into specific binding sites, conformational changes, or dynamic aspects of these interactions, are not widely reported. Such studies would be essential for a complete understanding of this compound's solution-state binding characteristics.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor molecular interactions in real-time, providing kinetic binding parameters such as association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). bio-rad.comcriver.comnih.govnih.govmdpi.com In an SPR assay, one binding partner (ligand) is immobilized on a sensor chip, and the other (analyte, e.g., this compound) is flowed over the surface. Changes in the refractive index due to binding events are detected, generating a sensorgram that depicts the interaction over time. bio-rad.comcriver.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a gold-standard, label-free technique that directly measures the heat absorbed or released during molecular binding events. harvard.edutainstruments.commalvernpanalytical.comresearchgate.netwikipedia.org From a single ITC experiment, a complete thermodynamic profile of an interaction can be determined, including the binding constant (K_A or K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). harvard.eduresearchgate.netwikipedia.org These thermodynamic parameters provide insights into the driving forces behind the binding interaction (e.g., hydrogen bonding, hydrophobic effects, electrostatic interactions). researchgate.net

While ITC is widely utilized to characterize drug-target interactions and optimize lead compounds in pharmaceutical research tainstruments.commalvernpanalytical.com, specific thermodynamic data for this compound binding to its biological targets are not prominently featured in the accessible scientific literature. The absence of such data limits a detailed understanding of the energetic contributions governing this compound's molecular recognition by its biological partners.

Cryo-Electron Microscopy (Cryo-EM) Applications in this compound Target Complex Analysis

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large macromolecular complexes, including proteins, nucleic acids, and their assemblies, often in near-physiological conditions. nih.govnih.govrfi.ac.ukthermofisher.com It is particularly advantageous for studying challenging systems that are difficult to crystallize or are conformationally heterogeneous. Cryo-EM can provide structural information on individual proteins and their spatial arrangements within the cellular environment, bridging the gap between light microscopy and atomic-level resolution. thermofisher.com

Although Cryo-EM is increasingly applied in drug design to solve structures of ligand-target complexes nih.gov, specific applications or detailed research findings regarding the use of Cryo-EM to analyze this compound in complex with its biological targets are not found in the current scientific databases. Given this compound's relatively small size and its proposed interaction with enzymes like COX, Cryo-EM might be more applicable for studying its interactions with larger, more complex cellular machinery or membrane-bound targets, should such interactions be identified.

Development of Tiaramide Analogs and Structure Activity Relationships

Design Principles for Novel Tiaramide Derivatives

Scaffold Modification Strategies

This compound's core scaffold includes a 5-chloro-1,3-benzothiazol-2-one moiety wikipedia.org. Modifications to this benzothiazolone nucleus are a primary strategy in designing new analogs. The benzothiazole (B30560) scaffold itself is considered important in drug development due to its wide spectrum of biological activities, including anti-inflammatory properties tacir.protandfonline.com.

General strategies for modifying similar heterocyclic scaffolds, such as benzimidazoles and benzoxazolones, can provide insights into potential modifications for this compound. These strategies include:

Substitution on the Aromatic Ring: Introducing various functional groups onto the benzene (B151609) ring of the benzothiazolone core can alter electronic and steric properties, influencing interactions with biological targets nih.gov. For instance, electron-donating or electron-withdrawing groups at specific positions can impact anti-inflammatory activity nih.gov.

Modifications to the Heterocyclic Ring: Alterations to the thiazolone ring within the benzothiazolone system, such as changes in saturation or the introduction of additional heteroatoms, could lead to novel scaffolds with modified activity. Benzoxazolones and benzimidazoles, which are bioisosteres of phenols and catechols, demonstrate the utility of modifying the fused heterocyclic ring for pharmacological purposes fishersci.camims.comucl.ac.be.

Side Chain Elaboration and Functional Group Introduction

This compound features a piperazine (B1678402) ring linked to the benzothiazolone core via an acetyl group, with a hydroxyethyl (B10761427) substituent on the piperazine wikipedia.org. Side chain elaboration involves modifying these peripheral parts of the molecule to fine-tune its properties researchgate.net.

Key strategies include:

Piperazine Ring Modifications: The piperazine ring can be a site for various substitutions, including alkyl, aryl, or heterocyclic groups, to optimize interactions with target receptors or enzymes. Studies on other piperazinyl-substituted compounds have shown their importance in anti-inflammatory activity nih.govjscimedcentral.com.

Hydroxyethyl Group Alterations: The hydroxyethyl moiety attached to the piperazine ring can be modified to other alcohol derivatives, ethers, or other functional groups to influence solubility, metabolic stability, or target binding capes.gov.br.

Linker Modifications: Changing the length or nature of the linker between the piperazine and the benzothiazolone core (e.g., from an acetyl group to other carbonyl derivatives or alkyl chains) can significantly impact the compound's flexibility and binding orientation mdpi.com.

Introduction of Diverse Functional Groups: The strategic introduction of various functional groups (e.g., amides, sulfonamides, carboxylic acids, halogens) can impart specific electronic, steric, or solubility characteristics, which are critical for optimizing pharmacodynamic and pharmacokinetic properties capes.gov.brmims.com. For example, amide derivatives have shown significant research value as enzyme inhibitors capes.gov.br.

Synthesis and Characterization of this compound Analogs

The synthesis of this compound analogs typically involves multi-step organic reactions tailored to construct and modify the benzothiazolone core and its attached side chains. Common synthetic approaches often utilize established reactions for heterocyclic chemistry and amide bond formation.

General synthetic methods for benzothiazolone derivatives include acylation reactions on the heterocyclic ring or modifications of amino-substituted precursors researchgate.net. For compounds incorporating piperazine, reactions involving the piperazine nitrogen are common for introducing various substituents jscimedcentral.com. For instance, a series of piperazinylthienylpyridazine derivatives, structurally related to this compound, were prepared from 6-(thien-2-yl)-2H-pyridazin-3-one jscimedcentral.com.

After synthesis, the characterization of this compound analogs is essential to confirm their chemical structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H-NMR) and carbon (13C-NMR) spectroscopy are routinely used to elucidate the molecular structure by providing detailed information on the arrangement of atoms and functional groups jscimedcentral.comnih.govnih.gov.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight and fragmentation patterns, which aid in confirming the compound's identity and purity, as well as characterizing metabolites nih.govnih.govmdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by detecting characteristic vibrational frequencies jscimedcentral.com.

Elemental Analysis: This method determines the elemental composition (C, H, N, S, etc.) of the synthesized compounds, which is compared to the calculated theoretical values for verification jscimedcentral.com.

Preclinical Pharmacological Evaluation of this compound Analogs

Preclinical evaluation of this compound analogs involves a series of in vitro and in vivo studies to assess their biological activity, potency, and pharmacodynamic profiles. These evaluations are critical for identifying promising candidates for further drug development.

In Vitro Biological Activity Assessment

In vitro assays are used to assess the biological activity of this compound analogs at the molecular and cellular levels. These assays provide insights into their mechanisms of action and potency against specific targets involved in inflammatory pathways.

Common in vitro assessments include:

Enzyme Inhibition Assays: Many anti-inflammatory drugs exert their effects by inhibiting enzymes involved in prostaglandin (B15479496) synthesis. Therefore, assays targeting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and 5-lipoxygenase (5-LOX) are frequently performed fishersci.cauni.luwikipedia.org. For example, some compounds have been evaluated for their inhibitory activity towards human recombinant COX-2 fishersci.ca.

Cell-Based Assays: Cell lines, such as LPS-activated RAW264.7 murine leukemia cells, are commonly used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators. This includes assessing the reduction of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines like interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) fishersci.cafrontiersin.org. For instance, 1,3-disubstituted-2-thiohydantoin derivatives, a promising class of anti-inflammatory agents, were assessed for their ability to reduce NO production in RAW264.7 cells fishersci.ca.

Comparative Pharmacodynamic Profiles in Animal Models

In vivo studies in animal models are essential for evaluating the systemic anti-inflammatory and analgesic effects of this compound analogs and comparing their efficacy to that of the parent compound or established drugs.

Common animal models and comparative assessments include:

Carrageenan-Induced Paw Edema Test: This widely used model in rats or mice assesses anti-inflammatory activity by measuring the reduction in paw swelling induced by carrageenan, a phlogistic agent nih.govjscimedcentral.comwikipedia.orgciteab.commims.comjscimedcentral.com. Compounds are often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) or phenylbutazone (B1037) jscimedcentral.comciteab.comjscimedcentral.com. For example, a series of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives showed anti-inflammatory activity in this test, with one compound exhibiting much higher potency than this compound citeab.com.

Acetic Acid-Induced Writhing Test: This model in mice is used to evaluate analgesic activity by quantifying the reduction in abdominal constrictions induced by acetic acid wikipedia.orgciteab.commims.comnewdrugapprovals.org. Analogs are compared against reference analgesics such as timegadine (B1209897) or this compound hydrochloride newdrugapprovals.org. For instance, 1-(2-benzothiazolyl)-2-cyclohexylimino-1,2-dihydrocycloheptimidazole showed superior analgesic activity to timegadine or this compound hydrochloride in this test newdrugapprovals.org.

Formalin Test: This biphasic pain model in mice assesses both acute (neurogenic) and inflammatory pain components wikipedia.orgfrontiersin.orgjscimedcentral.com.

Comparative Efficacy: Studies often highlight analogs that demonstrate superior or comparable anti-inflammatory and analgesic activities to this compound or other benchmark drugs. For example, 2-(5-ethyl-2-pyridinyl)benzimidazole (KB-1043) was found to possess anti-inflammatory, analgesic, and antipyretic properties superior to those of phenylbutazone and this compound mdpi.comwikipedia.orgnih.govscispace.com.

Establishment of Comprehensive Structure-Activity Relationship (SAR) Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish a correlation between the chemical structure of a compound and its biological activity [11, 14 in previous search]. For this compound, a benzothiazole derivative, its core scaffold is recognized as a "privileged scaffold" in drug design due to its versatility and wide spectrum of biological activities, including anti-inflammatory and analgesic effects [15 in previous search, 27 in previous search].

While specific, detailed SAR models focusing on systematic modifications of the this compound molecule and their quantitative impact on its anti-inflammatory, analgesic, or anti-allergic activities are not extensively documented in publicly available research, general principles can be inferred from its known biological actions and structural features. This compound's efficacy as an NSAID is linked to its ability to inhibit prostaglandin synthesis via COX enzymes nih.govbiointerfaceresearch.com182.160.97. The presence of the 5-chloro substituent on the benzothiazole ring and the piperazine-containing side chain are integral parts of its structure nih.gov. In general, for compounds acting on COX enzymes, the nature and position of substituents on aromatic rings often play a crucial role in modulating enzyme selectivity and inhibitory potency. Similarly, the linker regions and the terminal functional groups can influence binding interactions with target receptors or enzymes.

SAR investigations for other benzothiazole and heterocyclic derivatives have shown that electron-rich groups or specific substitutions can significantly impact activity [6 in previous search, 15 in previous search]. For instance, studies on other anti-inflammatory agents, such as benzimidazoles, have highlighted the importance of substituent tendency and position on the heterocyclic ring for anti-inflammatory activity [19 in previous search]. The piperazine moiety, a common pharmacophore in medicinal chemistry, often contributes to binding affinity and can be a site for modifications to alter physicochemical properties or target interactions [27 in previous search].

Given the available information, a comprehensive SAR model for this compound would likely explore modifications to:

The benzothiazole core: Alterations to the chloro substituent (e.g., other halogens, alkyl groups, or electron-donating/withdrawing groups) and modifications to the thiazolone carbonyl.

The linker chain: Changes in length, flexibility, or the introduction of different functional groups.

The piperazine ring and its N-substituted hydroxyethyl group: Variations in the piperazine substituents or the replacement of the hydroxyethyl moiety with other polar or non-polar groups.

Structure-Property Relationship (SPR) Studies for Optimized Preclinical Profiles

Structure-Property Relationship (SPR) studies are crucial for optimizing the preclinical profile of drug candidates, focusing on how structural features influence physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics [10 in previous search, 20 in previous search, 21 in previous search]. These properties directly impact a drug's bioavailability, efficacy, and safety [23 in previous search].

For this compound, several physicochemical properties have been computed or experimentally determined, which are critical for its preclinical assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula (this compound) | C₁₅H₁₈ClN₃O₃S | nih.gov |

| Molecular Weight (this compound) | 355.8 g/mol | nih.gov |

| Molecular Formula (this compound HCl) | C₁₅H₁₉Cl₂N₃O₃S | [8 in previous search] |

| Molecular Weight (this compound HCl) | 392.30 g/mol | [8 in previous search] |

| XLogP3 (predicted LogP) | 1.0 | nih.gov |

| Topological Polar Surface Area (TPSA) | 89.4 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 (for this compound HCl) | [8 in previous search] |

| Hydrogen Bond Acceptor Count | 5 (for this compound HCl) | [8 in previous search] |

| Rotatable Bond Count | 4 (for this compound HCl) | [8 in previous search] |

| pKa (basic) | 7.35 | nih.gov |

Solubility: this compound's pH-solubility profiles have been investigated, showing that the solubility of the base and its hydrochloride salt are largely identical, except during phase transition researchgate.net. The solubility of the hydrochloride salt decreases at low pH due to the common ion effect researchgate.net. This compound hydrochloride is recognized for its stability and solubility, which are beneficial for its incorporation into pharmaceutical formulations [12 in previous search]. The presence of polar functional groups like the hydroxyl group and the piperazine moiety contributes to its solubility characteristics solubilityofthings.com.

Permeability: While specific permeability data for this compound analogs are not detailed, a drug's permeability is closely linked to its solubility and charge state, as described by the pH partition hypothesis [21 in previous search]. For oral absorption, both solubility and permeability are critical indicators of bioavailability [10 in previous search].

Metabolic Stability: this compound undergoes metabolism, with N-dealkylation and N-oxidation being identified as metabolic pathways [26 in previous search]. Studies on metabolic stability are crucial in preclinical development to identify compounds that might pose challenges due to rapid degradation, impacting their in vivo half-life and exposure [20 in previous search].

Pharmacokinetics: this compound exhibits a relatively short biological half-life, with an average of 1.3 hours, and a time to maximum plasma concentration (Tmax) ranging from 0.5 to 1.5 hours in humans after oral administration [11 in previous search, 16 in previous search]. These parameters are vital for determining dosing regimens and predicting in vivo efficacy.

Optimizing preclinical profiles through SPR studies typically involves:

Modifying functional groups to adjust lipophilicity (LogP) for desired permeability and distribution.

Introducing ionizable groups or forming salts to enhance aqueous solubility and dissolution rates, especially for poorly soluble compounds [1, 3, 10 in previous search, 23 in previous search].

Strategically placing metabolically stable groups or bioisosteric replacements to improve metabolic stability and extend half-life, while avoiding the formation of toxic metabolites.

Although detailed SPR studies specifically on how structural modifications to this compound impact these preclinical properties are not explicitly detailed in the provided search results, the known properties of this compound itself highlight its favorable solubility and stability, which are important for drug development [12 in previous search].

Future Directions and Emerging Research Avenues for Tiaramide

Exploration of Novel Mechanistic Pathways

Future research into Tiaramide should prioritize the elucidation of its novel mechanistic pathways. While this compound is recognized as a non-steroidal anti-inflammatory agent that inhibits allergic responses in both in vitro and in vivo settings, its precise molecular targets and signaling cascades remain areas for deeper investigation nih.gov. A key finding indicates that this compound inhibits bradykinin-induced contraction by preventing an increase in intracellular free calcium iss.it. This specific action, coupled with its non-COX inhibitory nature, suggests that this compound may modulate unique inflammatory or pain pathways distinct from those targeted by traditional NSAIDs nih.gov. Detailed studies focusing on calcium signaling, membrane receptor interactions, and downstream effector molecules could uncover a more comprehensive understanding of its anti-inflammatory and analgesic effects, potentially revealing new therapeutic strategies.

Potential for Repurposing this compound for Unexplored Preclinical Applications

The strategy of drug repurposing, which involves identifying new therapeutic uses for existing pharmaceutical compounds, offers significant advantages, including reduced development time and cost due to established safety profiles researchgate.netnih.govresearchgate.net. Given this compound's established anti-inflammatory properties and its unique mechanism of action, there is substantial potential for repurposing it for unexplored preclinical applications. This could involve investigating its efficacy in disease models where inflammation is a key pathological component, but where current therapies, particularly COX inhibitors, may have limitations or undesirable side effects. For instance, its distinct mode of action could be beneficial in inflammatory conditions with complex etiologies or those resistant to conventional NSAIDs. Preclinical studies could explore its utility in various inflammatory, autoimmune, or even neuroinflammatory disorders, leveraging its unique pharmacological signature.

Development of Advanced Delivery Systems for Preclinical Research

The development of advanced delivery systems represents a crucial future direction for this compound, particularly in enhancing its physicochemical properties and optimizing its bioavailability for preclinical research. Advanced drug delivery systems, such as nanocarriers, offer benefits like improved drug solubility, reduced toxicity, and the potential for targeted delivery google.comresearchgate.netnih.gov. Research has indicated that this compound's solubility is influenced by pH, and studies have explored its pH-solubility profiles in both base and salt forms researchgate.net. This characteristic highlights an opportunity to engineer novel formulations, such as cocrystals, to improve its dissolution rate and absorption researchgate.net. Such advancements in delivery could enable more effective preclinical studies, potentially allowing for lower effective concentrations, reduced off-target effects, or the exploration of new routes of administration that were previously challenging due to solubility limitations.

Integration of Omics Technologies in this compound Research (Genomics, Proteomics, Metabolomics)

The integration of omics technologies—including genomics, proteomics, and metabolomics—into this compound research can provide a holistic and in-depth understanding of its biological impact. These high-throughput techniques allow for the large-scale analysis of an organism's genetic material, proteins, and metabolites, respectively humanspecificresearch.orgscielo.org.mxuninet.eduresearchgate.netnih.gov. Applying these technologies to this compound studies could:

Genomics/Transcriptomics : Identify genes or gene expression patterns modulated by this compound, offering insights into its regulatory effects at the transcriptional level.

Proteomics : Elucidate the specific proteins and protein networks that interact with or are affected by this compound, providing a clearer picture of its molecular targets and downstream signaling pathways humanspecificresearch.orguninet.eduresearchgate.net.

Metabolomics : Characterize changes in metabolic profiles in response to this compound, which could reveal its influence on cellular metabolism and identify new biomarkers of its activity or efficacy humanspecificresearch.orguninet.eduresearchgate.net.

This multi-omics approach can uncover novel mechanisms of action, identify potential biomarkers for efficacy or patient stratification, and guide the development of more targeted preclinical investigations.

Challenges and Opportunities in this compound Research Beyond Clinical Development

Research into this compound, like other pharmaceutical compounds, faces inherent challenges in the drug development landscape, including complex regulatory frameworks, logistical hurdles, and the imperative for cost-efficiency pharmasalmanac.comappliedclinicaltrialsonline.comappliedclinicaltrialsonline.com. However, these challenges also present significant opportunities. The unique non-COX inhibitory mechanism of this compound offers a distinct advantage, providing an opportunity to explore anti-inflammatory pathways that are not addressed by conventional NSAIDs nih.gov. This could lead to the development of therapies with different efficacy or side effect profiles. Furthermore, the increasing adoption of advanced technologies, such as artificial intelligence (AI) and machine learning (ML), presents an opportunity to enhance the efficiency of this compound research, from identifying potential new indications to optimizing preclinical study designs and data analysis appliedclinicaltrialsonline.com. Overcoming existing challenges through innovative research methodologies and technological integration can unlock this compound's full therapeutic potential.

Translational Research Perspectives from Preclinical Findings

Translational research is critical for bridging the gap between fundamental scientific discoveries and their application in clinical settings medrxiv.orgfrontiersin.orgnih.gov. Preclinical findings regarding this compound's anti-inflammatory and anti-allergic properties nih.gov provide a robust foundation for future translational efforts. Key perspectives for advancing this compound through translational research include:

Refining Preclinical Models : Developing and utilizing preclinical models that more closely mimic human disease pathophysiology can improve the predictive value of research findings frontiersin.org.

Biomarker Identification : Identifying and validating robust biomarkers in preclinical studies that can be translated to human trials is essential for monitoring drug efficacy and patient response frontiersin.org.

Understanding Species Differences : Acknowledging and investigating potential differences in drug metabolism and response between preclinical species and humans is crucial for successful translation nih.gov.

By focusing on these translational aspects, researchers can maximize the likelihood of this compound's preclinical findings leading to meaningful advancements in therapeutic strategies.

Q & A

Q. What is the primary mechanism by which Tiaramide inhibits platelet aggregation, and how can this be experimentally validated?

this compound exerts its antiplatelet effects primarily by inhibiting phospholipase A2 (PLA2), thereby reducing the release of arachidonic acid (AA) from membrane phospholipids. This inhibition disrupts downstream production of thromboxane A2 (TXA2) and prostaglandins, key mediators of platelet aggregation. To validate this:

- Experimental Design : Use collagen-induced platelet aggregation assays in rabbit platelet-rich plasma (PRP). Pre-treat samples with this compound (e.g., 10–100 µM) and measure changes in AA metabolites via thin-layer chromatography (TLC) or HPLC .